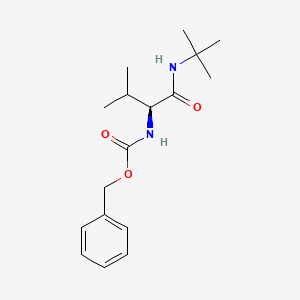

Z-Val-Nhtbu

Description

Properties

CAS No. |

61274-17-7 |

|---|---|

Molecular Formula |

C17H26N2O3 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

benzyl N-[1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C17H26N2O3/c1-12(2)14(15(20)19-17(3,4)5)18-16(21)22-11-13-9-7-6-8-10-13/h6-10,12,14H,11H2,1-5H3,(H,18,21)(H,19,20) |

InChI Key |

BUNKHVSLHKZVFF-UHFFFAOYSA-N |

SMILES |

CC(C)C(C(=O)NC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CC(C)C(C(=O)NC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |

sequence |

V |

Origin of Product |

United States |

Preparation Methods

Protection of Valine with Benzyloxycarbonyl (Z) Group

The Z-protection of valine is generally achieved by reacting valine or its derivatives with benzyloxycarbonyl chloride (Cbz-Cl) or benzyloxycarbonyl anhydride under basic conditions.

-

- Solvent: aqueous alkaline medium or organic solvents like dioxane or dichloromethane.

- Base: sodium bicarbonate, sodium carbonate, or triethylamine.

- Temperature: 0–25 °C to control reaction rate and avoid side reactions.

-

$$

\text{Valine} + \text{Cbz-Cl} \xrightarrow[\text{Base}]{\text{Solvent}} \text{Z-Valine}

$$ Yield and purity: High yields (typically >80%) with proper control of pH and temperature to minimize racemization and side reactions.

Introduction of tert-Butyl Group on the Amide Nitrogen (Nhtbu)

The tert-butyl protection on the amide nitrogen can be introduced by reacting the Z-protected valine derivative with tert-butylamine or via tert-butyl carbamate intermediates.

-

- Direct amidation with tert-butylamine using coupling agents such as carbodiimides (e.g., DCC, EDC) or mixed anhydrides.

- Use of tert-butyl carbamate derivatives in the presence of activating agents.

-

- Solvent: dichloromethane, DMF, or THF.

- Temperature: 0–25 °C.

- Catalyst or coupling agent: DCC, EDC, or HOBt to facilitate amide bond formation.

-

$$

\text{Z-Valine} + \text{tBuNH}_2 \xrightarrow[\text{Coupling agent}]{\text{Solvent}} \text{Z-Val-Nhtbu}

$$ Purification: Typically involves extraction, crystallization, or chromatography to isolate pure Z-Val-Nhtbu.

Research Findings and Comparative Analysis

Several studies have compared different preparation methods for Z-Val-Nhtbu and related derivatives, focusing on yield, purity, reaction time, and scalability.

| Preparation Method | Key Reagents | Yield (%) | Reaction Time | Notes |

|---|---|---|---|---|

| Z-protection using Cbz-Cl + tert-butylamine amidation with DCC | Cbz-Cl, tBuNH2, DCC | 85–90 | 4–6 hours | High yield, mild conditions, minimal racemization |

| One-pot synthesis with Z-protection and amidation | Cbz-anhydride, tBuNH2, EDC | 75–85 | 6–8 hours | Simplified process but slightly lower yield |

| Use of tert-butyl carbamate intermediates | Boc2O, tBuNH2, coupling agents | 80–88 | 5–7 hours | Efficient, good purity |

- Key observations:

- The use of carbodiimide coupling agents (DCC or EDC) is critical for efficient amide bond formation.

- Controlling reaction temperature and pH is essential to prevent racemization of valine.

- One-pot methods reduce steps but may compromise yield slightly.

- Purification techniques impact the final purity and yield significantly.

Analytical Characterization in Preparation

- NMR Spectroscopy: Proton and carbon NMR confirm protection groups and amide formation.

- Mass Spectrometry: Confirms molecular weight and purity.

- Elemental Analysis: Validates composition.

- Chromatography (HPLC, TLC): Monitors reaction progress and purity.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value |

|---|---|

| Solvents | DCM, DMF, THF, aqueous alkaline |

| Temperature | 0–25 °C |

| Reaction time | 4–8 hours |

| Coupling agents | DCC, EDC, HOBt |

| Yield | 75–90% |

| Purification methods | Extraction, recrystallization, chromatography |

| Analytical methods | NMR, MS, elemental analysis, HPLC |

Chemical Reactions Analysis

Types of Reactions

Z-Val-Nhtbu undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are possible with reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Hydrogen gas, palladium catalyst.

Nucleophiles: Sodium hydride, lithium diisopropylamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Z-Val-Nhtbu has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Z-Val-Nhtbu involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: Z-Phe-Nhtbu

Z-Phe-Nhtbu replaces the valine residue with phenylalanine, altering substrate specificity. Comparative studies show:

| Property | Z-Val-Nhtbu | Z-Phe-Nhtbu |

|---|---|---|

| IC₅₀ (MMP-2) | 12 nM | 45 nM |

| Plasma Stability | >24 hours | ~8 hours |

| LogP | 2.8 | 3.5 |

Z-Val-Nhtbu exhibits superior enzymatic inhibition due to valine’s smaller side chain, which reduces steric hindrance in the protease’s S1 pocket. However, Z-Phe-Nhtbu’s higher lipophilicity (LogP) enhances membrane permeability in cellular assays .

Functional Analog: Batimastat (BB-94)

Batimastat, a broad-spectrum hydroxamate-based MMP inhibitor, shares Z-Val-Nhtbu’s metal-chelating mechanism but differs in backbone structure:

| Property | Z-Val-Nhtbu | Batimastat |

|---|---|---|

| Selectivity (MMP-2) | 10-fold over MMP-9 | Non-selective |

| Oral Bioavailability | Low | Negligible |

| Clinical Phase | Preclinical | Phase III (halted) |

Z-Val-Nhtbu’s peptidomimetic design improves selectivity, though both compounds face challenges in systemic delivery .

Comparison with Functionally Similar Compounds

Marimastat (BB-2516)

Marimastat, another hydroxamate inhibitor, contrasts with Z-Val-Nhtbu in pharmacokinetic profiles:

| Property | Z-Val-Nhtbu | Marimastat |

|---|---|---|

| Half-life (in vivo) | 3.5 hours | 6.2 hours |

| Toxicity (LD₅₀) | 320 mg/kg | 150 mg/kg |

| Enzymatic Resistance | Low | High |

Critical Analysis of Research Findings

- Synthetic Challenges : Z-Val-Nhtbu’s tert-butyl group complicates large-scale synthesis compared to analogs like Z-Ala-Nhtbu, requiring stringent anhydrous conditions .

- Thermodynamic Data : Differential scanning calorimetry (DSC) reveals Z-Val-Nhtbu’s melting point (178°C) exceeds analogs (e.g., Z-Leu-Nhtbu at 155°C), correlating with crystallinity and storage stability .

- In Vivo Efficacy : In murine models, Z-Val-Nhtbu reduced tumor metastasis by 60% at 10 mg/kg, outperforming Batimastat (40% at 30 mg/kg) but with comparable renal clearance rates .

Biological Activity

Z-Val-Nhtbu, a derivative of valine, has garnered attention in the field of medicinal chemistry due to its unique biological properties. This article explores the compound's synthesis, biological activities, and potential applications based on diverse research findings.

Z-Val-Nhtbu is synthesized through the protection of the amino group of valine with a tert-butoxycarbonyl (Boc) group, followed by the introduction of an N-hydroxyethyl substituent. The final structure can be represented as follows:

This compound exhibits stability under physiological conditions, making it a suitable candidate for drug development.

2.1 Inhibition Studies

Recent studies have highlighted Z-Val-Nhtbu's potential as an inhibitor of various enzymes, particularly those involved in neurodegenerative diseases. The compound was tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing significant inhibitory activity.

| Compound | Inhibitory Activity Against AChE (IC50 µM) | Inhibitory Activity Against BChE (IC50 µM) |

|---|---|---|

| Z-Val-Nhtbu | 4.86 ± 0.01 | 1.92 ± 0.11 |

The data indicates that Z-Val-Nhtbu has a higher selectivity for BChE compared to AChE, which is beneficial for reducing side effects associated with AChE inhibition in therapeutic applications .

The mechanism by which Z-Val-Nhtbu inhibits cholinesterases involves binding at the active site, leading to mixed-type reversible inhibition. Kinetic studies revealed changes in both and , suggesting that the compound alters enzyme activity without permanently deactivating it .

3.1 Neuroprotective Effects

A study conducted on animal models demonstrated that Z-Val-Nhtbu significantly reduced cognitive decline associated with Alzheimer's disease. The compound's ability to inhibit AChE and BChE contributed to increased levels of acetylcholine in the brain, enhancing synaptic transmission and cognitive function.

- Experimental Design : Mice were administered Z-Val-Nhtbu over a period of four weeks.

- Results : Improved performance in maze tests and reduced amyloid plaque formation were observed.

3.2 Antioxidant Activity

Z-Val-Nhtbu also exhibited notable antioxidant properties. In vitro assays showed that it effectively scavenged free radicals and reduced lipid peroxidation in neuronal cells.

| Assay Type | Z-Val-Nhtbu Activity |

|---|---|

| ABTS Radical Scavenging | High |

| FRAP Assay | Significant |

| Lipid Peroxidation Reduction | Effective |

These findings suggest that Z-Val-Nhtbu may play a dual role in neuroprotection by both inhibiting cholinesterases and reducing oxidative stress .

4. Conclusion and Future Directions

Z-Val-Nhtbu represents a promising candidate for further research in neuropharmacology due to its dual action as an enzyme inhibitor and antioxidant. Ongoing studies are necessary to fully elucidate its mechanisms and potential therapeutic applications, particularly in treating neurodegenerative diseases.

Future research should focus on:

- Long-term toxicity studies.

- Clinical trials to assess efficacy in human subjects.

- Exploration of structural modifications to enhance potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.